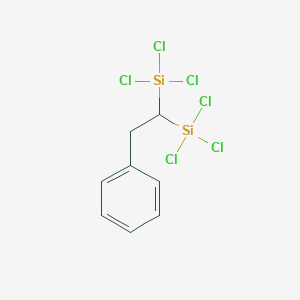
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane: is an organosilicon compound characterized by the presence of two trichlorosilyl groups attached to a benzylmethane backbone. This compound is known for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane can be synthesized through the reaction of trichlorosilane with benzylmethane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2 + 2 \text{HSiCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2(\text{SiCl}_3)_2 ]
Industrial Production Methods: In industrial settings, the production of bis(trichlorosilyl)benzylmethane involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is common to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The trichlorosilyl groups react with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, alcohols, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Reactions: Formation of substituted benzylmethane derivatives.
Oxidation: Formation of oxidized silicon compounds.
Reduction: Formation of reduced silicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
科学的研究の応用
Chemistry: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties such as hydrophobicity, thermal stability, and mechanical strength.
Biology and Medicine: In biological research, bis(trichlorosilyl)benzylmethane is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems and diagnostic applications.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants. Its ability to modify surfaces makes it valuable in the development of advanced materials for electronics, automotive, and aerospace industries.
作用機序
The mechanism of action of bis(trichlorosilyl)benzylmethane involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to act as a versatile reagent in different reactions. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
- Bis(trichlorosilyl)methane
- Bis(trichlorosilyl)ethane
- Bis(trichlorosilyl)propane
Comparison: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is unique due to the presence of the benzylmethane backbone, which imparts distinct chemical properties compared to other bis(trichlorosilyl) compounds. The benzyl group enhances the compound’s reactivity and allows for the formation of more complex structures in synthetic applications.
特性
CAS番号 |
1922-99-2 |
|---|---|
分子式 |
C8H8Cl6Si2 |
分子量 |
373 g/mol |
IUPAC名 |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
1922-99-2 |
同義語 |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















